molecular formula C3H6ClN3O B14003008 Hydrazinecarboxamide, 2-(2-chloroethylidene)- CAS No. 66188-77-0

Hydrazinecarboxamide, 2-(2-chloroethylidene)-

Cat. No.: B14003008
CAS No.: 66188-77-0
M. Wt: 135.55 g/mol
InChI Key: SNDIEXRJNAJLSD-UHFFFAOYSA-N
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Description

Hydrazinecarboxamide, 2-(2-chloroethylidene)-, is a substituted semicarbazone characterized by a hydrazinecarboxamide backbone with a 2-chloroethylidene substituent. This compound belongs to the broader class of hydrazine derivatives, which are pivotal in medicinal chemistry due to their azomethine (–NH–N=CH–) and urea (–NH–CO–NH₂) functionalities. These groups enable diverse biological interactions, including enzyme inhibition and metal chelation .

The (E)-configuration of the imine group in such compounds is critical for stabilizing molecular conformations and optimizing interactions with biological targets, as confirmed by single-crystal X-ray analyses in related structures .

Properties

CAS No.

66188-77-0

Molecular Formula

C3H6ClN3O

Molecular Weight

135.55 g/mol

IUPAC Name

(2-chloroethylideneamino)urea

InChI

InChI=1S/C3H6ClN3O/c4-1-2-6-7-3(5)8/h2H,1H2,(H3,5,7,8)

InChI Key

SNDIEXRJNAJLSD-UHFFFAOYSA-N

Canonical SMILES

C(C=NNC(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydrazinecarboxamide, 2-(2-chloroethylidene)- can be synthesized through the condensation reaction between hydrazinecarboxamide and 2-chloroacetaldehyde. The reaction typically occurs under mild conditions, often in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of hydrazinecarboxamide, 2-(2-chloroethylidene)- may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxamide, 2-(2-chloroethylidene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of hydrazinecarboxamide, 2-(2-chloroethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzymatic activity. Additionally, its ability to chelate metal ions makes it a valuable ligand in coordination chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Key Properties/Applications References
(E)-2-(2-Aminobenzylidene)hydrazinecarboxamide 2-Aminobenzylidene group DNA binding, anticancer activity
(E)-2-(1-(3-Aminophenyl)ethylidene)hydrazinecarboxamide 3-Aminophenyl ethylidene group C-demethylation, 1,2-amino shift
2-(2-Carboxybenzylidene)hydrazinecarboximidamide Carboxybenzylidene, sulfonyl groups Antimicrobial, enzyme inhibition
2-(5,7-Dibromo-3,3-dimethyl-3,4-dihydroacridin-ylidene)hydrazinecarboxamide Dibromo, dimethyl groups Anticholinesterase activity
2-[1-(1H-Benzimidazol-2-ylmethyl)piperidin-4-ylidene]hydrazinecarboxamide Benzimidazole-piperidinylidene hybrid Antitubercular activity (MIC: 6.25 µg/mL)
Key Observations :

Substituent-Driven Reactivity: The 2-chloroethylidene group in the target compound contrasts with 2-aminobenzylidene (), where the amino group enhances DNA binding via hyperchromism and hydrogen bonding . The chloro substituent may instead favor hydrophobic interactions or halogen bonding in target proteins. C-Demethylation and Amino Shifts: Compounds like (E)-2-(1-(3-aminophenyl)ethylidene)hydrazinecarboxamide undergo C-demethylation and 1,2-amino shifts under mild conditions, leading to structural rearrangements that improve pharmacological profiles (e.g., reduced toxicity, enhanced DNA affinity) .

Biological Activity: Anticancer Potential: Hydrazinecarboxamides with aromatic substituents (e.g., benzylidene, aminophenyl) exhibit strong DNA binding (ΔG = −6.71 kcal/mol) and inhibit cancer receptors via hydrogen bonding and π-π stacking . Antimicrobial and Enzyme Inhibition: Sulfonyl and carboxybenzylidene derivatives () show broad-spectrum antimicrobial activity, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Pharmacokinetic and Toxicity Profiles :

  • Lipinski’s “Rule of Five” compliance is observed in analogues like 2-(substituted benzylidene)-N-phenylhydrazinecarboxamides, ensuring drug-likeness and oral bioavailability .
  • The chloroethylidene group may increase metabolic stability compared to methyl or methoxy substituents, as seen in analogues with shorter half-lives .
Key Observations :
  • Reaction Conditions: The target compound’s synthesis likely requires controlled conditions to preserve the chloroethylidene group, whereas analogues with electron-donating substituents (e.g., amino, methoxy) tolerate room-temperature reactions .
  • Crystallography : Single-crystal X-ray diffraction remains the gold standard for confirming (E)-configurations and hydrogen-bonding networks in hydrazinecarboxamides .

Biological Activity

Hydrazinecarboxamide, specifically the derivative 2-(2-chloroethylidene)-, has garnered attention in recent research due to its potential biological activities, particularly in the context of anticancer properties and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of hydrazinecarboxamide derivatives. In particular, the binding affinity of 2-(2-chloroethylidene)- to various cancer-related targets has been evaluated through molecular docking studies.

  • Binding Affinity : The compound demonstrated significant binding energies with several key receptors:
    • β-catenin (PDB ID: 1JDH): Binding energy of -5.9 kcal/mol.
    • Epidermal Growth Factor Receptor (EGFR) (PDB ID: 4R3P): Binding energy of -5.8 kcal/mol.
    • HER2 Kinase Domain (PDB ID: 3PP0): Binding energy of -6.5 kcal/mol.

These interactions suggest that hydrazinecarboxamide derivatives could inhibit pathways critical for cancer cell proliferation and survival, making them potential candidates for further development as anticancer agents .

2. DNA Binding Studies

The DNA binding capability of hydrazinecarboxamide derivatives was assessed using electronic absorption spectroscopy. The results indicated hyperchromism and bathochromic shifts, which are indicative of strong interactions between the compound and DNA. This property is crucial as it may contribute to the mechanism of action in anticancer therapies by interfering with DNA replication and transcription .

Pharmacokinetic Properties

The pharmacokinetic profile of hydrazinecarboxamide, particularly its absorption and distribution characteristics, is essential for evaluating its therapeutic potential:

PropertyValue
Blood-Brain Barrier PenetrationCbrain/CbloodC_{brain}/C_{blood} = 0.34
Human Intestinal Absorption (HIA)~83%
Caco-2 Permeability20.86 nm/s
Plasma Protein Binding~7%

These parameters suggest favorable absorption characteristics and moderate blood-brain barrier penetration, which are critical for CNS-targeted therapies .

Study on Antimicrobial Activity

In addition to anticancer properties, derivatives of hydrazinecarboxamide have been explored for their antimicrobial activity. A study evaluated various derivatives against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Compounds exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 150 µg/mL, indicating moderate antibacterial activity .

Molecular Docking Studies

A comprehensive molecular docking study highlighted the interaction profiles of hydrazinecarboxamide with multiple cancer receptors. The study emphasized the importance of specific amino acid residues in stabilizing these interactions through hydrogen bonding and van der Waals forces .

Q & A

Basic Research Questions

What synthetic routes are commonly employed to prepare Hydrazinecarboxamide, 2-(2-chloroethylidene)-, and how can reaction conditions be optimized?

The compound is typically synthesized via condensation reactions. For example, substituted acetophenones react with semicarbazide hydrochloride in an acetic acid-sodium acetate buffer to form hydrazinecarboxamide intermediates. Subsequent treatment with POCl₃ in DMF at controlled temperatures (0°C to 65°C) facilitates cyclization or functionalization . Optimization involves adjusting stoichiometry, reaction time, and temperature to minimize side products. Purification steps, such as neutralization with NaOH and recrystallization, are critical for yield improvement .

What spectroscopic and crystallographic techniques are recommended for structural characterization?

  • NMR and IR spectroscopy : Confirm functional groups (e.g., hydrazine C=O stretch at ~1650 cm⁻¹) and regiochemistry .
  • X-ray crystallography : Resolve 3D structure using programs like SHELXL or OLEX2. Hydrogen bonding patterns (e.g., N–H···O interactions) can be analyzed via graph-set notation . For example, SHELXL refinement protocols ensure accurate anisotropic displacement parameters and hydrogen atom placement .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

How can molecular docking studies elucidate the interaction of this compound with biological targets like DNA or enzymes?

Molecular docking (e.g., AutoDock Vina) predicts binding modes by calculating binding energies (ΔG) and hydrogen bond networks. For DNA interaction studies:

Retrieve target structures (e.g., PDB ID: 2DYW) and prepare ligands using tools like Open Babel to assign partial charges.

Define grid boxes around binding sites (e.g., minor groove).

Run Lamarckian genetic algorithms to rank poses by binding affinity (kcal/mol). Cross-validation with experimental data (e.g., UV-Vis or fluorescence quenching) resolves discrepancies between computational and empirical results .

How should researchers address contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent) or structural variations (e.g., stereochemistry). Mitigation strategies include:

  • Dose-response profiling : Compare IC₅₀ values under standardized conditions.
  • Structural validation : Re-analyze compound purity via HPLC and crystallography to rule out isomerism or degradation .
  • Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., 2-(4-chlorobenzylidene) derivatives) to identify trends .

What mechanistic insights can be gained from studying substituent effects on reactivity?

Substituents (e.g., electron-withdrawing groups like –Cl) influence reaction kinetics and regioselectivity. For example:

  • Electrophilic substitution : Chloro groups activate aryl rings toward nucleophilic attack, altering cyclization pathways.
  • Steric effects : Bulky substituents may hinder π-π stacking in crystal packing, affecting solubility . Kinetic studies (e.g., time-resolved NMR) quantify substituent impact on reaction rates .

How can hydrogen bonding networks in crystal structures inform material design?

Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like R₂²(8) rings or C(4) chains. These patterns correlate with thermal stability and solubility. For instance, strong N–H···O bonds in hydrazinecarboxamide derivatives enhance lattice energy, reducing hygroscopicity .

Methodological Considerations

What strategies minimize side reactions during synthesis?

  • Temperature control : Slow addition of POCl₃ at 0°C prevents exothermic side reactions .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses .
  • In situ monitoring : TLC or FTIR tracks intermediate formation to optimize reaction quenching .

How can computational methods complement experimental data in structure-activity relationship (SAR) studies?

  • DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain redox behavior.
  • QSAR models : Corrogate substituent descriptors (e.g., Hammett σ) with bioactivity to design optimized analogs .

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